molecular formula C20H24N2O6·HCl·XH2O B179286 N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid CAS No. 35369-53-0

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid

Cat. No. B179286
CAS RN: 35369-53-0
M. Wt: 388.4 g/mol
InChI Key: GRUVVLWKPGIYEG-UHFFFAOYSA-N
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Description

HBED is a synthetic hexadentate iron chelator with the molecular formula C20H24N2O6 . It has been used in various studies, including those targeting the iron requirement of Pseudomonas aeruginosa .


Synthesis Analysis

HBED can be synthesized through various methods. One approach involves the conversion of N,N’-di(2-hydroxybenzyl)ethylenediamine to the diamide HBEDDA via reaction with formaldehyde and HCN followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of HBED includes two phenolic rings, each attached to an ethylenediamine group, which is further connected to a diacetic acid group . The InChI representation of the molecule is InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15 (17)11-21 (13-19 (25)26)9-10-22 (14-20 (27)28)12-16-6-2-4-8-18 (16)24/h1-8,23-24H,9-14H2, (H,25,26) (H,27,28) .


Chemical Reactions Analysis

HBED has been found to form complexes with divalent and trivalent metal ions like Cu2+ . It has also been used as an iron chelator, targeting the iron requirement of Pseudomonas aeruginosa .


Physical And Chemical Properties Analysis

HBED has a molecular weight of 388.4 g/mol . It is a hexadentate ligand, meaning it can form complexes with metal ions through six donor atoms.

Scientific Research Applications

Radiopharmaceutical Development

HBED has been utilized in the synthesis of radiopharmaceuticals, particularly as a chelator for gallium-radiolabeling. The compound’s ability to form stable complexes with radioactive isotopes makes it valuable for creating imaging probes and radiopharmaceutical kits. A notable application is the development of a thiol-reactive HBED-type chelator, which facilitates the conjugation of thiol-bearing bioactive molecules for targeted imaging and therapy .

Iron Chelation Therapy

In the field of medicine, HBED has been explored as a potential alternative to deferoxamine for the treatment of chronic iron overload and acute iron poisoning. Preclinical studies have shown that HBED can be twice as efficient as deferoxamine in promoting iron excretion when administered to animal models. This suggests its potential use in managing conditions like thalassemia and sickle cell disease, where iron overload is a significant concern .

Synthetic Ligand Development

HBED’s properties as a hexadentate ligand with high affinity and selectivity for iron make it a promising candidate for replacing natural ligands like deferoxamine. Its synthetic nature could avoid issues related to local reactions and impurities associated with natural fermentation by-products. This application is crucial for improving the safety and efficacy of iron chelation therapies .

Future Directions

Further studies are needed to evaluate the potential clinical usefulness of HBED for the chronic treatment of transfusional iron overload and acute iron poisoning . Its effectiveness as an adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa also warrants further investigation .

properties

IUPAC Name

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUVVLWKPGIYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189556
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid

CAS RN

35998-29-9
Record name N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35998-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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